(1-(2-Aminoethyl)-1H-pyrazol-4-yl)(5'-bromospiro[cyclobutane-1,3'-indolin]-1'-yl)methanone
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Overview
Description
The compound (1-(2-Aminoethyl)-1H-pyrazol-4-yl)(5’-bromospiro[cyclobutane-1,3’-indolin]-1’-yl)methanone is a complex organic molecule that features a unique combination of functional groups, including a pyrazole ring, an aminoethyl group, and a bromospirocyclobutane-indolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Aminoethyl)-1H-pyrazol-4-yl)(5’-bromospiro[cyclobutane-1,3’-indolin]-1’-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the aminoethyl group. The bromospirocyclobutane-indolinone moiety is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Aminoethyl)-1H-pyrazol-4-yl)(5’-bromospiro[cyclobutane-1,3’-indolin]-1’-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The bromine atom in the spirocyclobutane-indolinone structure can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group may yield an oxo-pyrazole derivative, while substitution of the bromine atom can result in various substituted spirocyclobutane-indolinone compounds.
Scientific Research Applications
(1-(2-Aminoethyl)-1H-pyrazol-4-yl)(5’-bromospiro[cyclobutane-1,3’-indolin]-1’-yl)methanone: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the synthesis of materials with special properties, such as optoelectronic materials or catalysts.
Mechanism of Action
The mechanism of action of (1-(2-Aminoethyl)-1H-pyrazol-4-yl)(5’-bromospiro[cyclobutane-1,3’-indolin]-1’-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions, while the pyrazole and spirocyclobutane-indolinone moieties can engage in hydrophobic interactions or π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromospiro[cyclobutane-1,3’-indolin]-2’-one
- 2-(2-Aminoethyl)benzimidazole
- 6’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indole]-2’-one
Uniqueness
(1-(2-Aminoethyl)-1H-pyrazol-4-yl)(5’-bromospiro[cyclobutane-1,3’-indolin]-1’-yl)methanone: is unique due to its combination of a pyrazole ring with a spirocyclobutane-indolinone structure. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[1-(2-aminoethyl)pyrazol-4-yl]-(5-bromospiro[2H-indole-3,1'-cyclobutane]-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c18-13-2-3-15-14(8-13)17(4-1-5-17)11-22(15)16(23)12-9-20-21(10-12)7-6-19/h2-3,8-10H,1,4-7,11,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIGWYFFGOSXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C3=C2C=C(C=C3)Br)C(=O)C4=CN(N=C4)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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